molecular formula C16H10F6O B1327945 4'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone CAS No. 898778-36-4

4'-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone

Cat. No.: B1327945
CAS No.: 898778-36-4
M. Wt: 332.24 g/mol
InChI Key: ULDHWBLQGOZMDK-UHFFFAOYSA-N
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Description

4’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone is an organic compound with the molecular formula C16H10F6O. This compound is characterized by the presence of trifluoromethyl and trifluorophenyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone typically involves the reaction of 4-trifluoromethylbenzaldehyde with 3,4,5-trifluorophenylacetic acid under specific conditions. The reaction is catalyzed by a base such as potassium carbonate and proceeds through a condensation mechanism to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes optimizing reaction conditions to maximize yield and purity. Techniques such as distillation and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone is utilized in several scientific research fields:

Mechanism of Action

The mechanism by which 4’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Trifluoromethyl-3-(3,4,5-trifluorophenyl)propiophenone is unique due to the presence of multiple trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties. This makes it particularly valuable in applications requiring high stability and specific interactions with biological targets .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F6O/c17-12-7-9(8-13(18)15(12)19)1-6-14(23)10-2-4-11(5-3-10)16(20,21)22/h2-5,7-8H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULDHWBLQGOZMDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645024
Record name 1-[4-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898778-36-4
Record name 1-Propanone, 1-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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